molecular formula C21H25F2N7O2 B10801182 5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine

Cat. No.: B10801182
M. Wt: 445.5 g/mol
InChI Key: UGDKPWVVBKHRDK-KPWCQOOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Conformational Analysis and Stereochemical Descriptors

The IUPAC name 5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine reflects its intricate architecture. Breaking this down:

  • 1,3,5-triazin-2-yl : A six-membered aromatic ring with three nitrogen atoms at positions 1, 3, and 5.
  • 4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl] : Two identical bicyclic substituents at positions 4 and 6 of the triazine. Each bicyclo[3.2.1]octane system contains an oxygen atom (3-oxa) and a nitrogen atom (8-aza), with stereochemical descriptors (1R,5S) defining the bridgehead chiral centers.
  • 4-(difluoromethyl)pyridin-2-amine : A pyridine ring substituted at position 4 with a difluoromethyl group (-CF$$2$$H) and at position 2 with an amino group (-NH$$2$$).

The stereochemical descriptors (1R,5S) ensure the bicyclo[3.2.1]octane moieties adopt a specific three-dimensional conformation, critical for intermolecular interactions. X-ray diffraction (XRD) studies of related triazine-pyridine hybrids reveal that non-planar arrangements between aromatic systems (e.g., dihedral angles >170°) are common, minimizing steric clashes.

Comparative Structural Features of Bicyclo[3.2.1]octane-Embedded Heterocycles

The 3-oxa-8-azabicyclo[3.2.1]octane groups distinguish this compound from simpler heterocycles. Key comparisons include:

Feature Bicyclo[3.2.1]octane Derivatives Conventional Heterocycles (e.g., Piperidine)
Ring Strain Moderate due to fused bicyclic system Minimal
Conformational Rigidity High (restricted rotation at bridgehead) Low
Electron Density Polarized by oxygen and nitrogen heteroatoms Uniform distribution

The oxygen atom in the 3-oxa group enhances hydrogen-bonding capacity, while the 8-aza nitrogen participates in both hydrogen bonding and π-stacking interactions. This dual functionality is absent in unsubstituted bicyclo[3.2.1]octanes or monocyclic amines.

Crystallographic Characterization of Triazine-Pyridine Hybrid Scaffolds

Single-crystal XRD analyses of analogous compounds provide insights into this molecule’s potential packing motifs:

  • Triazine-Pyridine Dihedral Angle : In 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine, the dihedral angle between the triazine and pyridine rings is 173.16°, indicating near-perpendicular alignment. This geometry likely persists in the target compound, reducing steric hindrance between the difluoromethyl group and bicyclo substituents.
  • Hydrogen-Bonding Networks : The amino group on the pyridine ring and triazine nitrogens often form N–H⋯N bonds with adjacent molecules. For example, 1,2,4-triazolo[4,3-a]pyridin-3-amine exhibits R$$_2$$$$^2$$(8) hydrogen-bonded dimers, a motif that may recur here.
  • Unit Cell Parameters : Monoclinic systems (space group P2$$_1$$/n) are typical for such hybrids, with unit cell dimensions approximating a = 5.5–16.8 Å, b = 12.6–16.8 Å, and c = 5.5–16.8 Å.

These crystallographic features suggest a tightly packed lattice stabilized by both hydrogen bonds and van der Waals interactions, which could influence the compound’s solubility and thermal stability.

Properties

IUPAC Name

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDKPWVVBKHRDK-KPWCQOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enone Formation and Michael Addition

The synthesis begins with 2,2-difluoroacetic anhydride (14 ), which undergoes condensation with ethyl acetoacetate to form 3-ethoxy-2,2-difluoropent-2-en-4-one (16 ). This enone intermediate is highly reactive and prone to decomposition, necessitating in situ utilization. A Michael addition with malononitrile follows, yielding 3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18 ) in 77% yield after optimization.

Cyclization and Reduction

Nitrile 18 undergoes cyclization with O-methoxylamine hydrochloride in acetic acid, forming intermediate 19 , which is subsequently treated with hydrobromic acid to generate pyridine 20 . In situ reduction using zinc affords 1 in 60% yield after purification via solvent precipitation.

Table 1: Key Reaction Parameters for Intermediate 1 Synthesis

StepReagents/ConditionsYield (%)
Enone formationEthyl acetoacetate, 50°C, 3 h85
Michael additionMalononitrile, KOtBu, THF, 0°C77
CyclizationO-Methoxylamine, HBr, 90°C85
ReductionZn, AcOH, 25°C60

Functionalization of 1,3,5-Triazine Core

The triazine moiety requires bis-substitution with (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane groups. This is achieved through sequential nucleophilic aromatic substitution (SNAr) reactions.

Synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine

Starting with cyanuric chloride, selective substitution at the 4-position with morpholine under controlled pH (4–5) yields 2,4-dichloro-6-morpholino-1,3,5-triazine . Further substitution with (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane at elevated temperatures (80–100°C) in tetrahydrofuran (THF) provides the bis-substituted triazine core.

Stereochemical Considerations

The (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane group introduces stereochemical complexity. Chiral resolution or asymmetric synthesis ensures enantiopurity, though specific details remain proprietary.

Final Coupling Reaction

The pyridine (1 ) and triazine cores are coupled via a palladium-catalyzed cross-coupling or direct SNAr reaction.

Suzuki-Miyaura Coupling

A boronate ester derivative of 1 reacts with the chlorotriazine under Suzuki conditions ([Pd(dppf)Cl₂], K₃PO₄, 95°C), achieving 70–80% yield. This method offers excellent regioselectivity but requires rigorous moisture control.

Direct Nucleophilic Substitution

Alternatively, the triazine chloride undergoes SNAr with the pyridine amine in dimethylacetamide (DMAc) at 120°C, yielding the final compound in 65% yield after recrystallization.

Table 2: Comparison of Coupling Methods

MethodConditionsYield (%)Purity (%)
Suzuki-MiyauraPd(dppf)Cl₂, K₃PO₄, 95°C7898
SNArDMAc, 120°C, 24 h6595

Optimization and Scale-Up Challenges

Purification Strategies

  • Intermediate 1 : Precipitation from heptane avoids silica gel chromatography, enhancing scalability.

  • Final Compound : Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.

Byproduct Management

Side reactions during triazine functionalization generate mono- and trisubstituted byproducts. Reverse-phase HPLC effectively isolates the desired bis-substituted product .

Chemical Reactions Analysis

Types of Reactions

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazinyl derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The design and synthesis of new derivatives based on the triazine structure have shown promising results in inhibiting tumor growth. For instance, compounds that incorporate the triazine moiety have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant growth inhibition percentages.

Table 1: Anticancer Activity of Triazine Derivatives

Compound NameCell Line TestedPercent Growth Inhibition (%)
5-[...]OVCAR-885.26
5-[...]NCI-H46075.99
5-[...]MDA-MB-23167.55

The structure–activity relationship (SAR) studies suggest that modifications to the triazine ring can enhance biological activity and selectivity towards cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The introduction of the difluoromethyl group is particularly noteworthy as it enhances lipophilicity and bioavailability, which are crucial for therapeutic efficacy.

Table 2: Synthetic Routes for 5-[...]

StepReaction TypeKey Reagents
1CyclizationAmine + Epoxide
2SubstitutionDifluoromethyl halide
3PurificationCrystallization/Chromatography

These synthetic strategies are essential for producing compounds with high purity and yield, which are necessary for biological testing .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance, animal models treated with derivatives of this compound exhibited reduced tumor sizes compared to control groups. These findings underscore the potential of this compound as a lead candidate in cancer therapy.

Case Study Summary:

  • Study Title: Evaluation of Antitumor Activity in Murine Models
    • Objective: Assess the efficacy of triazine derivatives.
    • Results: Significant reduction in tumor volume by approximately 50% after treatment with optimal doses.
  • Study Title: Pharmacokinetics and Bioavailability Assessment
    • Objective: Determine ADME properties.
    • Findings: Favorable absorption rates with minimal toxicity observed at therapeutic doses .

Mechanism of Action

The mechanism of action of 5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below contrasts PQR620 with structurally or mechanistically related mTOR inhibitors:

Compound Target Specificity IC50 (mTORC1/mTORC2) Brain Penetration Oral Availability Therapeutic Applications Key References
PQR620 mTORC1/2 0.7 nM / 2.3 nM Moderate Limited Cancer, neurological disorders
PQR626 mTORC1/2 1.2 nM / 3.1 nM High Yes Neurological disorders (e.g., epilepsy)
Rapamycin (Sirolimus) mTORC1 ~1–10 nM (mTORC1 only) Low Yes Cancer, immunosuppression
PI-103 mTOR/PI3K 8 nM / 88 nM Low No Preclinical cancer models

Key Observations:

  • PQR620 vs. PQR626 : While both inhibit mTORC1/2, PQR626 incorporates structural modifications (e.g., 3,5-dimethylmorpholine groups) to enhance brain penetration and oral bioavailability, making it superior for central nervous system (CNS) disorders .
  • PQR620 vs. Rapamycin : Rapamycin selectively inhibits mTORC1, permitting mTORC2-mediated Akt activation and drug resistance. PQR620’s dual inhibition blocks this feedback loop, improving antitumor efficacy .
  • PQR620 vs. PI-103 : PI-103 lacks selectivity, inhibiting PI3K-α/δ/γ alongside mTOR, which increases toxicity risks. PQR620’s selectivity reduces off-target liabilities .

Mechanistic Advantages

PQR620 suppresses both mTORC1 (via ULK1/4EBP1 inhibition) and mTORC2 (via Akt-S473 phosphorylation blockade), disrupting oncogenic signaling and metabolic reprogramming in cancer cells . This dual action contrasts with first-generation inhibitors like rapamycin, which only partially inhibit mTORC1-driven pathways .

Research Findings and Preclinical Data

Efficacy in Disease Models

  • Glioblastoma: PQR620 induced tumor regression in patient-derived xenografts (IC50: 10–50 nM in vitro) by suppressing mTORC1/2-dependent survival pathways .
  • Tuberous Sclerosis Complex (TSC) : In neuronal models, PQR620 reduced mTOR-driven astrocytoma growth by >70% at 10 mg/kg doses, outperforming rapamycin analogs .

Biological Activity

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, also known by its chemical identifiers such as CAS# 1927857-56-4 and synonyms like PQR620, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridine ring substituted with a difluoromethyl group and a triazine moiety linked to a bicyclic structure. The molecular formula is C21H25F2N7O2.

Research indicates that this compound may interact with various biological targets, potentially influencing signaling pathways associated with cell proliferation and apoptosis. The presence of the triazine and pyridine groups suggests possible interactions with nucleic acids or proteins involved in cellular processes.

Cytotoxicity

Preliminary toxicity assessments indicate that the compound may exhibit cytotoxic effects in certain cell lines. The Safety Data Sheet (SDS) notes that skin contact can lead to irritation, which aligns with findings from related compounds that often demonstrate cytotoxicity at higher concentrations .

Study 1: Inhibition of Cancer Cell Lines

A study evaluated the effects of various triazine derivatives on cancer cell lines. The results showed that compounds with similar structural features could inhibit cell growth significantly at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis via activation of caspases .

CompoundConcentration (µM)% Inhibition
Triazine A1025%
Triazine B5075%
Target Compound2560%

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition of bacterial growth at concentrations as low as 20 µM .

Bacteria TypeCompound TestedMinimum Inhibitory Concentration (µM)
E. coliTarget Compound30
S. aureusTarget Compound25

Q & A

Q. How to design a stability-indicating method for forced degradation studies?

  • Methodological Answer :
  • Stress Conditions : Expose to 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and UV light (254 nm, 48 hours).
  • HPLC-MS Analysis : Use a BEH C18 column (2.1 × 100 mm, 1.7 µm) with a 5–95% acetonitrile gradient to resolve degradation products. Match MS/MS fragments to proposed structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.